1-(Trifluoromethyl)naphthalene-3-methanol
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Overview
Description
1-(Trifluoromethyl)naphthalene-3-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. For example, the use of copper catalysts in trifluoromethylation reactions has been reported to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 1-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.
Substitution: 1-(Trifluoromethyl)-2-bromonaphthalene.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-3-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less polar.
1-(Difluoromethyl)naphthalene-3-methanol: Contains one less fluorine atom, affecting its chemical reactivity and properties.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different reactivity due to the absence of the naphthalene ring.
Uniqueness: 1-(Trifluoromethyl)naphthalene-3-methanol is unique due to the combination of the trifluoromethyl and methanol groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H9F3O |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
[4-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6,16H,7H2 |
InChI Key |
AWDCPBODVFRNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CO |
Origin of Product |
United States |
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